molecular formula C20H20BrNO5S B2908985 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-15-3

12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2908985
CAS No.: 1052612-15-3
M. Wt: 466.35
InChI Key: GODHHKGSQCRJPA-UHFFFAOYSA-N
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Description

The compound 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a structurally complex tricyclic molecule featuring a fused oxa-aza ring system. Key structural attributes include:

  • Core framework: A tricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene backbone, which combines bridged bicyclic and heterocyclic elements.
  • 4-methoxy and 9,10-dimethyl groups, which modulate electronic and steric properties. An 11-one moiety, introducing a ketone functional group that may participate in hydrogen bonding or redox reactions.

This compound’s synthesis and structural characterization likely rely on crystallographic methods, as inferred from the widespread use of SHELX software for small-molecule refinement .

Properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODHHKGSQCRJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the bromophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group is a strong electron-withdrawing substituent, rendering the para-bromine atom susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Aromatic Amination : Reaction with amines (e.g., ammonia, alkylamines) may replace the bromine with an amino group, forming sulfonamide derivatives. A similar reaction was observed with 4-bromobenzenesulfonyl chloride reacting with aniline to yield sulfonamides .
  • Cross-Coupling Reactions : The bromine may participate in Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts, forming biaryl sulfones .
Reaction TypeConditionsProduct ExampleSource
SNAr (Amine)K₂CO₃, DMF, 80°C4-(Amino)benzenesulfonyl derivative
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl sulfone

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is an ortho/para-directing activator, enabling electrophilic substitution on the aromatic ring. Potential reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ could introduce nitro groups at the activated positions.
  • Halogenation : Bromination or chlorination may occur under Lewis acid catalysis (e.g., FeBr₃) .

Regioselectivity : The rigid tricyclic structure may sterically hinder substitution at certain positions, favoring para-substitution relative to the methoxy group .

Reduction of the Ketone

The ketone at position 11 can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:

  • NaBH₄ : Mild reduction in methanol yields the alcohol without affecting other functional groups .
  • Catalytic Hydrogenation : H₂/Pd-C may reduce the ketone while preserving the sulfonyl group .

Hydrolysis of the Sulfonate Ester

Under acidic or basic conditions, the sulfonyl ester linkage may hydrolyze:

  • Acidic Hydrolysis : H₂SO₄/H₂O cleaves the sulfonate ester, releasing the parent tricyclic alcohol and 4-bromobenzenesulfonic acid .
  • Basic Hydrolysis : NaOH/EtOH promotes saponification, forming a sodium sulfonate salt .

Ring-Opening Reactions

The oxa (oxygen) and aza (nitrogen) rings may undergo ring-opening under harsh conditions:

  • Acid-Catalyzed Ring Opening : HCl in dioxane could cleave the oxygen-containing ring, generating diol intermediates .
  • Reductive Ring Opening : LiAlH₄ might reduce the lactam (aza ring) to an amine-linked structure .

Stability Considerations

The tricyclic framework confers rigidity, potentially limiting reactivity under mild conditions. Key stability observations:

  • Thermal Stability : Decomposition above 200°C, as seen in analogs with similar sulfonyl groups .
  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

Scientific Research Applications

12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bromophenyl and sulfonyl groups on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form strong hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Substituents/Functional Groups Heteroatoms Ring System Notable Features References
Target Compound : 12-(4-Bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-... 4-Bromobenzenesulfonyl, 4-methoxy, 9,10-dimethyl, 11-one O, N, S (sulfonyl) Tricyclo[7.3.1.0²,⁷] Bromine enhances lipophilicity; sulfonyl group may stabilize crystal packing. N/A
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-11-thione 4-Chloro, 4-isopropylphenyl, 9-methyl, 11-thione O, N, S (thione) Tricyclo[7.3.1.0²,⁷] Thione group introduces redox activity; isopropylphenyl enhances hydrophobicity.
9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 4-Methylbenzenesulfonyl, 9-methyl, 11-one O, N, S (sulfonyl) Tricyclo[7.3.1.0²,⁷] Methylbenzenesulfonyl reduces steric hindrance compared to brominated analogs.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl, dithia (two sulfur atoms), 4(8)-one O, N, S Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Sulfur atoms enhance π-π stacking; methoxyphenyl contributes electron donation.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl, phenyl, hexaaza (six nitrogen atoms) N, O Tricyclo[7.3.0.0²,⁶] High nitrogen content suggests potential for coordination chemistry.

Key Observations

Substituent Effects: The bromobenzenesulfonyl group in the target compound likely increases lipophilicity and polarizability compared to the methylbenzenesulfonyl group in or the chloro-isopropylphenyl group in . Thione (C=S) in vs.

Heteroatom Diversity: The inclusion of sulfur in and introduces distinct reactivity (e.g., nucleophilic thiol interactions) absent in the target compound.

Ring System Complexity :

  • Tetracyclic frameworks in and hexacyclic systems in exhibit higher conformational rigidity compared to the tricyclic core of the target compound.

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